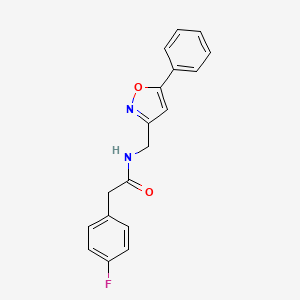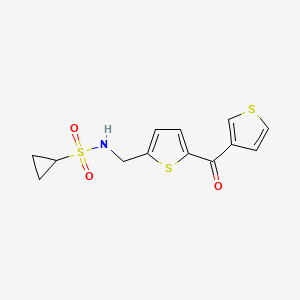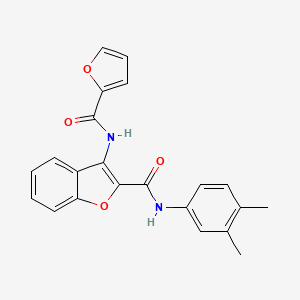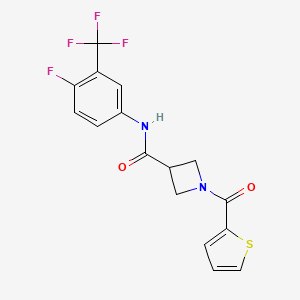![molecular formula C20H26N4O4S B2496586 1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide CAS No. 1428351-28-3](/img/structure/B2496586.png)
1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, including the formation of pyrazole and sulfonamide derivatives. Techniques such as three-component coupling and Rh(III)-catalyzed C-H activation have been employed to synthesize pyrazolo[1,5-a]pyrimidines, indicating the advanced methodologies that could be applied to the synthesis of the specified compound (Hoang, Streit, & Ellman, 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, such as pyrazole and benzoxazocin units. Advanced techniques like X-ray crystallography have been utilized to elucidate the structure of sulfonamide-based compounds, providing insights into their three-dimensional conformation and molecular interactions (Marini et al., 2012).
Chemical Reactions and Properties
Sulfonamides and pyrazole derivatives undergo various chemical reactions, including coupling reactions and the formation of complex heterocyclic structures. These reactions are pivotal for modifying chemical properties and enhancing biological activity. The study by Hoang et al. (2018) on three-component coupling reactions exemplifies the synthetic versatility of these molecules.
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are determined by the molecular structure and functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological targets, are defined by the molecular framework of the compound. Sulfonamide and pyrazole derivatives exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects, which are attributed to their chemical structure (Gul et al., 2016).
Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes such as respiration and acid-base balance. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and edema. For example, a series of polymethoxylated-pyrazoline benzene sulfonamides showed significant inhibition of carbonic anhydrase isoenzymes hCA I and hCA II, suggesting their potential as lead molecules for further investigation (Kucukoglu et al., 2016).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, highlighting the role of sulfonamides in developing new antimicrobial agents. This research aims to combat bacterial infections by identifying compounds with high activities (Azab et al., 2013).
Antitubercular Activity
Benzene sulfonamide pyrazole oxadiazole derivatives have been explored for their antimicrobial and antitubercular activities. Docking simulations against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A (Kas-A) were conducted to understand their inhibition potential, with some compounds showing good activity against common pathogens and M. tuberculosis H37Rv (Shingare et al., 2022).
Antiproliferative Activities
Sulfonamide derivatives have also been studied for their antiproliferative activities against cancer cell lines, indicating their potential as anticancer agents. Certain pyrazole-sulfonamide derivatives exhibited cell-selective effects, particularly against rat brain tumor cells (C6), suggesting their relevance in developing broad-spectrum antitumor drugs (Mert et al., 2014).
properties
IUPAC Name |
1,3,5-trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c1-13-19(14(2)23(3)21-13)29(26,27)22-15-7-8-18-17(12-15)20(25)24-10-5-4-6-16(24)9-11-28-18/h7-8,12,16,22H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOZCJPJVTVEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)

![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)






![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)
![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)